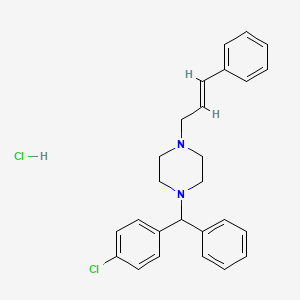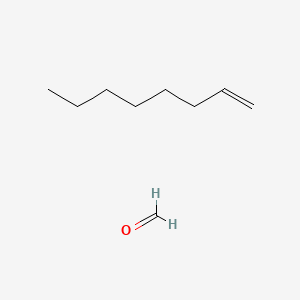
Formaldehyde;oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, reaction products with 1-octene, is a compound formed through the reaction of formaldehyde with 1-octene. Formaldehyde is the simplest aldehyde, naturally present on Earth and produced endogenously by plants, animals, and humans . 1-octene is an alpha-olefin used in various chemical reactions . The reaction between these two compounds results in a product with unique properties and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of formaldehyde, reaction products with 1-octene, involves the reaction of formaldehyde with 1-octene under specific conditions. One common method is the alkoxy carbonylation of 1-octene using paraformaldehyde, methyl formate, formic acid, or phenyl formate in methanol, catalyzed by palladium complexes . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of formaldehyde, reaction products with 1-octene, typically involves large-scale reactors and continuous processes to ensure consistent quality and high yield. The use of catalysts, such as palladium complexes, and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, reaction products with 1-octene, undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium complexes . Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce aldehydes or carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
Formaldehyde, reaction products with 1-octene, has various scientific research applications, including:
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with 1-octene, involves the interaction of the compound with specific molecular targets and pathways. For example, in alkoxy carbonylation reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds, leading to the desired product . The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Formaldehyde, reaction products with 1-octene, can be compared with other similar compounds, such as:
Formaldehyde, reaction products with other olefins: These compounds have similar reactivity and applications but may differ in their specific properties and uses.
1-octene derivatives: Compounds derived from 1-octene through different reactions may have unique properties and applications.
The uniqueness of formaldehyde, reaction products with 1-octene, lies in its specific reactivity and the range of applications it offers in various fields.
Properties
CAS No. |
75660-33-2 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
formaldehyde;oct-1-ene |
InChI |
InChI=1S/C8H16.CH2O/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1H2 |
InChI Key |
NBJUABGZAPYHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


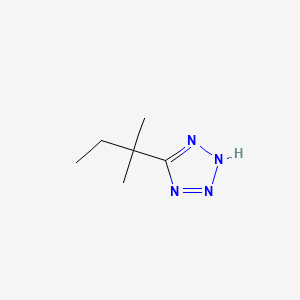





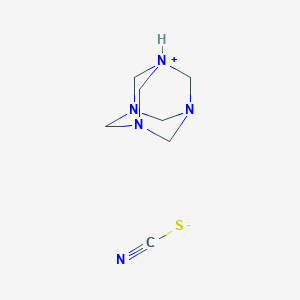
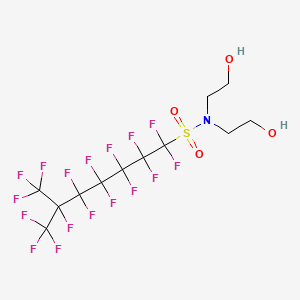
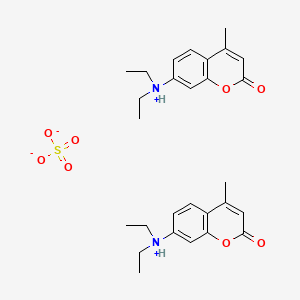
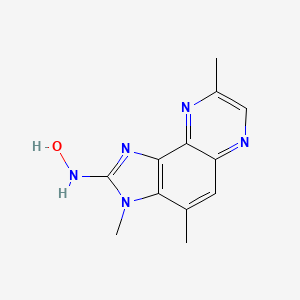


![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL](/img/structure/B12676585.png)
